4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine
Description
The compound 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine (hereafter referred to by its full IUPAC name) is a heterocyclic molecule combining pyrazole and oxadiazole moieties. Its structure features a pyrazole ring substituted with a methylamine group at position 3 and a 1,2,4-oxadiazol-5-yl group at position 2. The oxadiazole ring is further functionalized with a 4-methoxyphenyl substituent.
The compound’s synthesis likely involves multi-component reactions (MCRs), as evidenced by related pyrazole-oxadiazole hybrids synthesized via cyclization of hydrazides with nitriles or via coupling reactions under catalytic conditions . Structural characterization of such compounds typically employs spectroscopic methods (NMR, IR) and X-ray crystallography, with software like SHELXL ensuring accurate refinement of molecular geometries .
Properties
IUPAC Name |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c1-15-12-9(10(14)17-18-12)13-16-11(19-21-13)7-3-5-8(20-2)6-4-7/h3-6H,1-2H3,(H4,14,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHQAJAAHVPWLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NNC(=C1C2=NC(=NO2)C3=CC=C(C=C3)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to targetSignal Transducer and Activator of Transcription 3 (STAT3) and Phosphodiesterase-4 (PDE4) . These proteins play crucial roles in inflammatory responses and respiratory disorders, respectively.
Mode of Action
For instance, certain compounds inhibit the activation of STAT3, thereby attenuating pro-inflammatory responses. Similarly, some compounds act as selective inhibitors of PDE4, suppressing the activity of several pro-inflammatory and immune cells.
Biochemical Pathways
For example, the inhibition of STAT3 can affect various downstream signaling pathways involved in inflammation. Similarly, the inhibition of PDE4 can affect cyclic AMP (cAMP) levels, thereby influencing various cellular functions.
Pharmacokinetics
Similar compounds have been found to exhibit good drug-likeness and admet properties. These properties can significantly impact the bioavailability of the compound.
Biological Activity
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and data.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 286.29 g/mol. The structure features a pyrazole ring substituted with an oxadiazole moiety and a methoxyphenyl group, which is crucial for its biological activity.
1. Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, studies have shown that modifications to the pyrazole structure can enhance its efficacy against various cancer cell lines. A notable example is the compound's ability to inhibit the KRas GTPase, a critical player in cancer signaling pathways. The reported EC50 values for inhibition range from 450 nM to 30 µM depending on the specific assay conditions and targets involved .
2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated through various assays measuring cytokine production. For example, compounds derived from similar scaffolds demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM . This suggests that the target compound may also possess significant anti-inflammatory properties.
3. Antimicrobial Activity
The antimicrobial efficacy of related pyrazole derivatives has been documented against several bacterial strains including E. coli and S. aureus. The presence of the methoxy group appears to enhance the antimicrobial activity of these compounds . The compound's structural features contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Targeting key enzymes involved in inflammatory and cancer pathways.
- Modulation of Signaling Pathways : Interfering with pathways such as the Ras signaling cascade which is pivotal in cell proliferation and survival.
Case Studies and Research Findings
Scientific Research Applications
Key Properties
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Density | Not specified |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 6 |
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. A study highlighted the potential of oxadiazole derivatives in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. Specifically, the compound has shown promise in targeting specific cancer pathways, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Neuroprotective Effects
Emerging research suggests that this compound may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's. The neuroprotective mechanism is hypothesized to involve the modulation of oxidative stress pathways and enhancement of neuronal survival .
Binding Affinity Studies
Binding studies have demonstrated that the compound interacts with various biological targets, including GTPase proteins involved in cell signaling pathways. For instance, it has shown an EC50 value of 700 nM against Ras-related proteins, indicating its potential as a small molecule inhibitor in signal transduction pathways associated with cancer .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound suggests that modifications on the pyrazole and oxadiazole rings can enhance biological activity. This insight is crucial for medicinal chemists aiming to optimize lead compounds for better efficacy and selectivity .
Organic Electronics
The unique electronic properties of the compound make it suitable for applications in organic electronics. Its ability to act as a charge transport material can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research is ongoing to evaluate its performance in these applications .
Coatings and Polymers
Due to its chemical stability and potential antimicrobial properties, this compound can be integrated into coatings and polymers to enhance their functionality. This application is particularly relevant in developing materials for medical devices to prevent bacterial colonization .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include:
Key Observations :
- Substituent Influence : The methoxy group in the target compound enhances electron-donating capacity compared to the methyl group in its methylphenyl analogue. This difference may alter binding affinity in biological systems, as methoxy groups are more polarizable and can participate in hydrogen bonding .
- Heterocyclic Core : Pyrazole-oxadiazole hybrids (target) exhibit greater rigidity compared to dihydro-pyrazole derivatives (e.g., compounds in ), which may influence conformational stability in target interactions .
Challenges in Comparison
- Data Limitations : Purity and bioactivity data for the target compound are sparse compared to its analogues. For example, fluorophenyl derivatives in are well-characterized crystallographically but lack pharmacological profiling.
- Computational Insights : Density-functional theory (DFT) studies (e.g., ) could predict reactivity differences between methoxy- and methyl-substituted compounds, but such analyses are absent in the provided evidence.
Preparation Methods
Oxadiazole Ring Formation
- Starting Materials: 4-methoxybenzoic acid derivatives or 4-methoxyphenyl-substituted amidoximes.
- Reaction: Cyclodehydration of amidoximes with carboxylic acid derivatives or their activated forms (e.g., acid chlorides).
- Conditions: Heating in polar aprotic solvents (e.g., DMF, DMSO) with dehydrating agents or under acidic/basic catalysis.
- Outcome: Formation of the 1,2,4-oxadiazole ring substituted at the 3-position with the 4-methoxyphenyl group.
Pyrazole Derivative Preparation
- Starting Materials: 3,5-dinitro-1H-pyrazole or 3,5-diamino-1H-pyrazole precursors.
- Functionalization: Introduction of N-methyl group typically via methylation using methyl iodide or methyl sulfate under basic conditions.
- Reduction: Nitro groups can be selectively reduced to amino groups using iron powder or catalytic hydrogenation.
Coupling of Oxadiazole and Pyrazole Moieties
- Method: Suzuki-Miyaura cross-coupling is the preferred method for coupling aryl boronic acids (derived from oxadiazole intermediates) with halogenated pyrazole derivatives.
- Catalysts: Palladium-based catalysts such as XPhos Pd G2.
- Base: Potassium phosphate (K3PO4) or similar bases.
- Solvents: Mixtures of dioxane and water.
- Temperature: Typically 100 °C.
- Time: Approximately 20 hours for completion.
- Atmosphere: Argon or inert gas to avoid oxidation.
Purification
- Techniques: Recrystallization and chromatographic methods (e.g., silica gel column chromatography).
- Verification: Purity and structure confirmed by NMR (1H and 13C), LC-MS, and elemental analysis.
Reaction Optimization and Yield Data
| Step | Conditions | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Oxadiazole ring formation | Cyclodehydration with acid chloride | Acid catalyst or base | DMF or DMSO | 80–120 °C | 6–12 hours | 70–85 | Requires careful control of moisture |
| Pyrazole methylation | Methyl iodide, base (K2CO3) | None | Acetonitrile | RT–50 °C | 4–8 hours | 75–90 | Selective N-methylation on pyrazole N-3 |
| Suzuki-Miyaura coupling | Pd catalyst, K3PO4 base | XPhos Pd G2 (0.02 mol%) | Dioxane/H2O | 100 °C | 20 hours | 65–80 | Degassing essential for catalyst activity |
| Nitro reduction to diamine | Fe powder or Pd/C hydrogenation | Acidic medium (HCl) | Ethanol/water | RT–50 °C | 4–12 hours | 80–95 | Avoid over-reduction |
Representative Experimental Procedure
A typical synthesis of the target compound involves the following:
Preparation of 3-(4-methoxyphenyl)-1,2,4-oxadiazole intermediate: React 4-methoxybenzamidoxime with an appropriate acid chloride under reflux in DMF with catalytic acid.
Synthesis of 3-bromo-N-methyl-1H-pyrazole-3,5-diamine: Methylate 3,5-diamino-1H-pyrazole using methyl iodide and K2CO3 in acetonitrile, followed by bromination at the 4-position.
Suzuki-Miyaura coupling: Combine the oxadiazole boronic acid derivative with 3-bromo-N-methyl-pyrazole-3,5-diamine in dioxane/water with XPhos Pd G2 catalyst and K3PO4 base, degas with argon, and heat at 100 °C for 20 hours.
Purification: Purify the crude product by recrystallization from ethanol or chromatography.
Characterization: Confirm structure and purity by NMR, LC-MS, and elemental analysis.
Research Findings and Optimization Insights
- Catalyst Loading: Lower catalyst loadings (0.02 mol%) of XPhos Pd G2 are effective, reducing cost and metal contamination.
- Base Selection: K3PO4 provides optimal yields; other bases like K2CO3 or Cs2CO3 give lower conversion.
- Solvent System: Mixed solvent systems (dioxane/water) enhance solubility and reaction rates.
- Reaction Time: Prolonged heating (20 h) ensures complete coupling, but shorter times reduce yield.
- Degassing: Argon purging is critical to maintain catalyst activity and avoid oxidation side reactions.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Condition | Effect on Outcome |
|---|---|---|
| Catalyst | XPhos Pd G2 (0.02 mol%) | High coupling efficiency |
| Base | K3PO4 | High yield and selectivity |
| Solvent | Dioxane/H2O (4:1) | Good substrate solubility |
| Temperature | 100 °C | Optimal for catalyst activity |
| Reaction Time | 20 hours | Complete conversion |
| Atmosphere | Argon inert gas | Prevents catalyst deactivation |
| Purification Method | Recrystallization or chromatography | High purity product |
Q & A
Q. What are the key structural features of this compound that influence its reactivity in synthetic pathways?
The compound combines a 1,2,4-oxadiazole ring linked to a 4-methoxyphenyl group and a 3-N-methylpyrazole scaffold. The electron-donating methoxy group enhances resonance stabilization, while the oxadiazole ring contributes to π-π stacking interactions. The pyrazole’s N-methylation reduces steric hindrance, favoring nucleophilic substitution reactions. For analogous compounds, synthetic pathways often involve Vilsmeier–Haack formylation or cyclocondensation of hydrazides with nitriles .
Q. What spectroscopic methods are optimal for characterizing this compound?
Use a combination of:
- FT-IR to confirm functional groups (e.g., oxadiazole C=N stretch at ~1,650 cm⁻¹, pyrazole N-H at ~3,400 cm⁻¹).
- NMR (¹H and ¹³C) to resolve substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; pyrazole NH₂ signals as broad singlets at δ 5.5–6.0 ppm).
- Mass spectrometry (HRMS or ESI-MS) for molecular ion validation. X-ray crystallography is recommended for absolute configuration determination, as demonstrated for structurally similar pyrazolines .
Q. How can solubility challenges be addressed during in vitro assays?
Optimize solvent systems using DMSO-water mixtures (e.g., 10% DMSO) or surfactants like Tween-80. For analogs, co-solvency with ethanol or PEG-400 improved solubility up to 50 µM without compromising stability .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in bioactivity data across studies?
Contradictions often arise from variations in substituent positioning or assay conditions. For example:
- Antimicrobial activity : Compare MIC values under standardized CLSI protocols. A 2013 study noted that 4-methoxy substitution enhances Gram-positive activity but reduces antifungal potency due to altered membrane permeability .
- Enzyme inhibition : Validate selectivity via kinase profiling panels (≥50 kinases) to rule off-target effects. Structural analogs showed IC₅₀ variability of >10-fold depending on assay pH .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- Perform molecular docking (e.g., AutoDock Vina) to prioritize derivatives with higher binding affinity to target proteins (e.g., EGFR or COX-2).
- Use QSAR models to predict logP and bioavailability. A 2023 study correlated methoxy group position with reduced CYP3A4-mediated metabolism .
- MD simulations (>100 ns) can assess stability of ligand-receptor complexes, as shown for oxadiazole-containing inhibitors .
Q. What experimental controls are critical when evaluating this compound’s mechanism of action in cellular models?
- Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial assays).
- Use scrambled siRNA or CRISPR knockouts to confirm target specificity.
- Validate oxidative stress pathways via ROS scavengers (e.g., NAC) or mitochondrial membrane potential assays (JC-1 dye) .
Methodological Challenges
Q. How can synthetic yields be improved for large-scale preparation?
- Optimize reflux time (e.g., 48–72 hours for cyclocondensation reactions).
- Employ microwave-assisted synthesis (80–100°C, 300 W) to reduce reaction time from days to hours, as validated for pyrazole-oxadiazole hybrids .
- Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water).
Q. What are the best practices for analyzing conflicting crystallographic data?
- Cross-validate with Hirshfeld surface analysis to identify weak interactions (e.g., C-H···O/N).
- Compare torsion angles of the oxadiazole-phenyl linkage; deviations >10° may indicate polymorphism, as observed in a 2012 crystallographic study .
- Use Rietveld refinement for powder XRD data to resolve phase purity issues.
Emerging Research Directions
Q. Can this compound serve as a scaffold for dual-target inhibitors (e.g., antimicrobial and anti-inflammatory)?
Preliminary data on analogs suggest:
Q. How can machine learning enhance high-throughput screening (HTS) of derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
